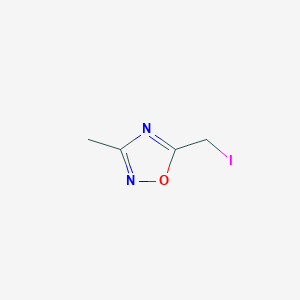

5-(Iodomethyl)-3-methyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5IN2O |

|---|---|

Molecular Weight |

224.00 g/mol |

IUPAC Name |

5-(iodomethyl)-3-methyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C4H5IN2O/c1-3-6-4(2-5)8-7-3/h2H2,1H3 |

InChI Key |

CDIGAPGYMZILFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=N1)CI |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodomethyl 3 Methyl 1,2,4 Oxadiazole and Its Derivatives

Precursor Synthesis and Intermediate Generation

The generation of suitable precursors is a critical first step in the synthesis of 5-(Iodomethyl)-3-methyl-1,2,4-oxadiazole. These precursors contain the core 3-methyl-1,2,4-oxadiazole structure, which is later modified to introduce the desired iodomethyl group at the C-5 position.

Synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole via established routes

A primary and well-established route to the target compound involves the synthesis of its chlorinated analogue, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, which serves as a stable and versatile intermediate. The most common strategy for assembling the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring is the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration. nih.govacs.orgnih.gov

In this specific case, the synthesis commences with acetamidoxime, which provides the methyl group at the C-3 position. This amidoxime is reacted with a chloroacetyl derivative, such as chloroacetyl chloride or chloroacetic anhydride. The initial reaction is an O-acylation of the amidoxime, forming an O-acylamidoxime intermediate. nih.govacs.org This intermediate is often not isolated but is subjected to thermal or base-catalyzed cyclodehydration to yield the 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole ring. nih.govresearchgate.net

| Step | Reactants | Reagents/Conditions | Product | Purpose |

| 1 | Acetamidoxime, Chloroacetyl chloride | Pyridine or other base, inert solvent (e.g., Dichloromethane) | O-(chloroacetyl)acetamidoxime (Intermediate) | Acylation of the amidoxime |

| 2 | O-(chloroacetyl)acetamidoxime | Heat or base catalyst | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | Intramolecular cyclodehydration to form the oxadiazole ring |

This table outlines the general two-step, one-pot procedure for synthesizing the key chloromethyl intermediate.

Derivatization of 3-methyl-1,2,4-oxadiazole-5-thiol towards methylene-linked compounds

An alternative approach to C-5 functionalized methylenated 1,2,4-oxadiazoles involves the use of a thiol-substituted precursor. The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones, which exist in tautomeric equilibrium with their thiol forms, can be achieved by reacting an acid hydrazide with carbon disulfide in a basic medium. jst.go.jpasianpubs.org A similar principle can be applied to the 1,2,4-oxadiazole isomer.

Once the 3-methyl-1,2,4-oxadiazole-5-thiol is formed, the thiol group serves as a handle for introducing a methylene-linked substituent via S-alkylation. The thiol is first deprotonated with a suitable base (e.g., potassium hydroxide, sodium ethoxide) to form a nucleophilic thiolate anion. This anion then undergoes a nucleophilic substitution reaction with an appropriate electrophile containing a methylene (B1212753) group, such as a phenacyl bromide or ethyl chloroacetate, to yield a thioether. jst.go.jp This method provides a versatile entry to various C-5 methylene-linked compounds that can be further elaborated.

Direct Synthesis of this compound

The most direct and efficient method for preparing this compound is through the halogen exchange of its more readily accessible chloromethyl analogue.

Halogen Exchange Reactions with Chloromethyl Analogues utilizing metal iodides

This transformation is classically achieved via the Finkelstein reaction, a type of nucleophilic bimolecular substitution (SN2) reaction. byjus.comwikipedia.org The reaction involves treating the 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole precursor with a metal iodide salt, most commonly sodium iodide (NaI). byjus.com

The mechanism is a single-step process where the iodide ion acts as the nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride ion as the leaving group. iitk.ac.in The reaction is an equilibrium process; however, it can be effectively driven to completion. wikipedia.org

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Reaction Time

The success of the Finkelstein reaction is highly dependent on the optimization of reaction conditions, particularly the choice of solvent. wikipedia.orgorganic-chemistry.org

Solvent Effects: The classic solvent for this reaction is anhydrous acetone. Sodium iodide is soluble in acetone, while the resulting sodium chloride is not. wikipedia.org This insolubility causes the sodium chloride to precipitate out of the solution as it is formed. According to Le Châtelier's principle, the removal of a product from the reaction mixture drives the equilibrium towards the formation of more products, resulting in a high yield of the desired this compound. nih.gov Other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used. wikipedia.org

Temperature and Reaction Time: The reaction is typically conducted at an elevated temperature, often at the reflux temperature of the chosen solvent, to increase the reaction rate. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the specific conditions employed. The reaction progress is often monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

| Parameter | Typical Condition | Rationale |

| Reagent | Sodium Iodide (NaI) | Provides the iodide nucleophile. byjus.com |

| Solvent | Anhydrous Acetone | Solubilizes NaI but not the NaCl byproduct, driving the reaction forward. wikipedia.org |

| Temperature | Reflux | Increases the rate of the SN2 reaction. |

| Reaction Time | 4 - 24 hours | Sufficient time to allow for complete conversion. |

This table summarizes the optimized conditions for the Finkelstein halogen exchange reaction.

General Strategies for 1,2,4-Oxadiazole Ring Formation Relevant to Substitution at C-5

The functionality at the C-5 position of the 1,2,4-oxadiazole ring is determined by the choice of starting materials in the primary ring-forming reaction. Two principal strategies dominate the synthesis of the 1,2,4-oxadiazole core. nih.gov

The first and most widely applied method is the amidoxime route , which involves the acylation of an amidoxime followed by cyclization. nih.govmdpi.com In this [4+1] type of approach, the amidoxime provides four of the five ring atoms (N-C-N-O), while the acylating agent (e.g., carboxylic acid, acid chloride, ester) provides the final carbon atom, which becomes C-5. nih.govresearchgate.net Therefore, to introduce a substituted methyl group at C-5, one would select an acylating agent such as chloroacetic acid or its activated derivatives. researchgate.net

The second major strategy is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.govorganic-chemistry.org In this [3+2] cycloaddition, the nitrile oxide provides the C-N-O fragment, and the nitrile provides the C-N fragment. The substituent of the nitrile starting material ultimately becomes the substituent at the C-5 position of the resulting 1,2,4-oxadiazole. For example, the reaction of a nitrile oxide with chloroacetonitrile would yield a 5-(chloromethyl)-1,2,4-oxadiazole. This method can be limited by the potential for the nitrile oxide to dimerize. nih.gov

| Synthetic Strategy | Description | Determination of C-5 Substituent | Advantages | Limitations |

| Amidoxime Route | Acylation of an amidoxime followed by cyclodehydration. nih.gov | Determined by the R-group of the acylating agent (R-COOH). acs.org | High versatility, widely applicable, many available starting materials. mdpi.com | May require harsh cyclization conditions (heat, strong base/acid). |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition between a nitrile oxide and a nitrile. nih.gov | Determined by the R-group of the nitrile (R-CN). organic-chemistry.org | Can be performed under mild conditions. | Potential for nitrile oxide dimerization, some nitriles are unreactive. nih.gov |

This table provides a comparison of the two main strategies for 1,2,4-oxadiazole ring formation.

Cyclization Reactions and their Mechanistic Insights

The most fundamental approach to the 1,2,4-oxadiazole core involves the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative. For the synthesis of this compound, this would involve the reaction of acetamidoxime with an iodoacetic acid derivative.

The mechanism proceeds through the initial acylation of the amidoxime's hydroxyl group by an activated iodoacetic acid species (e.g., iodoacetyl chloride or iodoacetic anhydride). This forms the O-acylamidoxime. Subsequent intramolecular cyclodehydration, often promoted by heat or a base, leads to the formation of the 1,2,4-oxadiazole ring. The reaction is driven by the formation of a stable aromatic heterocyclic system.

A plausible synthetic route involves the reaction of acetamidoxime with iodoacetyl chloride. The nitrogen of the amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of iodoacetyl chloride, followed by elimination of hydrochloric acid to form the O-acylamidoxime intermediate. Thermal or base-catalyzed cyclization then yields the desired product.

Alternatively, a Finkelstein reaction can be employed on a precursor molecule. For instance, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, which is commercially available, can be treated with an iodide salt such as sodium iodide in a suitable solvent like acetone. This nucleophilic substitution reaction exchanges the chlorine atom for an iodine atom, providing a straightforward route to the target compound. acs.orgnih.gov

Coupling Agent-Assisted Synthetic Approaches

To facilitate the initial acylation of the amidoxime under milder conditions, various coupling agents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amidoxime. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

In the context of synthesizing this compound, iodoacetic acid would be activated by the coupling agent to form a highly reactive intermediate. This intermediate then readily reacts with acetamidoxime to form the O-acylamidoxime, which can then be cyclized in a one-pot or stepwise manner. The use of coupling agents avoids the need for harsh reagents like acid chlorides and often leads to higher yields and cleaner reactions.

| Coupling Agent System | Reactants | General Conditions | Product | Ref |

| EDC/HOBt | Iodoacetic acid, Acetamidoxime | Aprotic solvent (e.g., DMF, CH2Cl2), Room temperature | This compound | General Method |

| DCC | Iodoacetic acid, Acetamidoxime | Aprotic solvent (e.g., CH2Cl2), 0 °C to Room temperature | This compound | General Method |

Oxidant-Mediated Cyclization Protocols

Oxidative cyclization offers an alternative pathway to the 1,2,4-oxadiazole ring. These methods often involve the in-situ generation of a reactive species that undergoes cyclization. For instance, the oxidation of an N-acylamidine can lead to the formation of a 1,2,4-oxadiazole.

While direct application to this compound is less commonly reported, a hypothetical route could involve the preparation of N-iodoacetylacetamidine. Subsequent treatment with an oxidizing agent, such as (diacetoxyiodo)benzene (PIDA) or N-bromosuccinimide (NBS), could induce an intramolecular cyclization to form the desired oxadiazole. mdpi.comnih.gov The mechanism is believed to involve the formation of a nitrene or a related reactive intermediate that attacks the carbonyl oxygen to close the ring.

Iodine itself can also act as a promoter in oxidative cyclization reactions, potentially mediating the cyclization of amidoxime precursors under basic conditions. mdpi.com

| Oxidant | Precursor | General Conditions | Product | Ref |

| PIDA | N-Iodoacetylacetamidine | Aprotic solvent (e.g., DMF), Room temperature | This compound | mdpi.com |

| NBS/DBU | N-Iodoacetylacetamidine | Aprotic solvent (e.g., CH2Cl2), Base (DBU) | This compound | mdpi.com |

| I2/K2CO3 | N-Benzyl amidoxime derivative | Base (K2CO3) | 1,2,4-Oxadiazole derivative | mdpi.com |

Metal-Catalyzed Synthetic Pathways

Transition metal catalysis can provide efficient and selective routes to heterocyclic compounds. While specific metal-catalyzed syntheses of this compound are not extensively documented, general principles of metal-catalyzed C-N and C-O bond formation could be applied. For example, copper- or palladium-catalyzed reactions are known to facilitate the cyclization of various nitrogen-containing heterocyles.

A potential metal-catalyzed approach could involve the coupling of an activated amidoxime with a suitable iodomethyl-containing synthon. Research in this area is ongoing, with the aim of developing milder and more versatile synthetic protocols for functionalized 1,2,4-oxadiazoles.

Solid-Phase Synthesis Methodologies for 1,2,4-Oxadiazole Scaffolds

Solid-phase synthesis is a powerful technique for the combinatorial synthesis of libraries of compounds for drug discovery and other applications. The synthesis of 1,2,4-oxadiazole scaffolds on a solid support typically involves anchoring an amidoxime or a carboxylic acid to a polymer resin.

For the synthesis of derivatives of this compound, an acetamidoxime could be attached to a solid support. The resin-bound amidoxime is then treated with an excess of iodoacetic anhydride or iodoacetyl chloride to form the O-acylated intermediate. Subsequent cleavage from the resin under acidic or basic conditions, which also promotes cyclization, would yield the desired 1,2,4-oxadiazole. This method allows for the rapid generation of a variety of analogs by using different amidoximes or acylating agents in a parallel or split-and-pool fashion. acs.org

| Solid Support | Anchored Moiety | Reagents | Cleavage/Cyclization | Product | Ref |

| Polystyrene Resin | Acetamidoxime | Iodoacetic anhydride, Base | Acid (e.g., TFA) | This compound | General Method |

| Wang Resin | Iodoacetic acid | Acetamidoxime, Coupling Agent | Acid (e.g., TFA) | This compound | General Method |

Chemical Reactivity and Transformation Pathways of 5 Iodomethyl 3 Methyl 1,2,4 Oxadiazole

Nucleophilic Substitution Reactions at the Iodomethyl Moiety

The carbon-iodine bond in the 5-(iodomethyl) group is relatively weak and polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of various functional groups, leading to a diverse array of derivatives. The general reactivity is analogous to that of other halomethyl-substituted heterocyclic compounds, where the halogen acts as a good leaving group in SN2 reactions.

Aminomethylation and Formation of Nitrogen-Containing Derivatives

The displacement of the iodide by nitrogen-based nucleophiles is a common and efficient method for the synthesis of various amino-functionalized 3-methyl-1,2,4-oxadiazole derivatives. Primary and secondary amines, as well as other nitrogen-containing heterocycles, readily react with 5-(halomethyl)-3-methyl-1,2,4-oxadiazoles to form the corresponding aminomethyl derivatives.

For instance, the chlorine analog, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, has been shown to be an effective alkylating agent for nitrogen heterocycles such as imidazole and triazole. These reactions typically proceed in the presence of a base, like potassium carbonate, in a suitable solvent such as acetone, to yield the corresponding N-alkylated products. This suggests that 5-(iodomethyl)-3-methyl-1,2,4-oxadiazole would undergo similar reactions, likely with even greater facility due to the better leaving group ability of iodide compared to chloride.

| Nucleophile | Product | Reaction Conditions | Reference |

| Imidazole | 5-((1H-Imidazol-1-yl)methyl)-3-methyl-1,2,4-oxadiazole | K2CO3, Acetone | researchgate.net |

| 1,2,4-Triazole | 3-Methyl-5-((1H-1,2,4-triazol-1-yl)methyl)-1,2,4-oxadiazole | K2CO3, Acetone | researchgate.net |

| Various Amines | 2-Aryl-5-aminomethyl-1,3,4-oxadiazoles | Varies | mdpi.com |

This table is illustrative and based on the reactivity of analogous chloromethyl derivatives.

Functionalization with Oxygen and Sulfur Nucleophiles

Oxygen and sulfur nucleophiles, such as phenols, thiophenols, and their corresponding anions, are also effective in displacing the iodide from the methyl group of this compound. These reactions lead to the formation of ether and thioether linkages, respectively.

The synthesis of thioether derivatives has been demonstrated with the related 5-(chloromethyl)-1,3,4-oxadiazole compounds, which undergo reaction with various thiols to produce the corresponding 5-(thiomethyl) derivatives in high yields mdpi.com. Given the higher reactivity of the iodo- leaving group, it can be inferred that this compound would react readily with a range of oxygen and sulfur nucleophiles under basic conditions to afford the corresponding ethers and thioethers.

| Nucleophile | Product | Reaction Conditions | Reference |

| Thiophenol | 3-Methyl-5-((phenylthio)methyl)-1,2,4-oxadiazole | Base, Solvent | mdpi.com |

| Phenol | 3-Methyl-5-(phenoxymethyl)-1,2,4-oxadiazole | Base, Solvent | Inferred |

This table is based on the reactivity of analogous chloromethyl derivatives and general principles of nucleophilic substitution.

Reactivity with Carbon Nucleophiles

While less commonly documented for this specific compound, the iodomethyl group of this compound is expected to react with various carbon nucleophiles, such as enolates, organometallic reagents, and cyanide ions. These reactions would lead to the formation of new carbon-carbon bonds, allowing for the extension of the carbon chain at the 5-position of the oxadiazole ring. Such transformations are fundamental in the synthesis of more complex molecular architectures.

Reactions Involving the 1,2,4-Oxadiazole (B8745197) Heterocyclic Core

The 1,2,4-oxadiazole ring itself is a relatively stable aromatic system, but it can participate in a variety of chemical transformations, including electrophilic substitution on appended aromatic rings and ring rearrangement or transformation reactions, often under specific conditions.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings (if applicable to derivatives)

The 1,2,4-oxadiazole ring is considered an electron-withdrawing group. When derivatives of this compound contain a phenyl substituent, the oxadiazole moiety will influence the regioselectivity of electrophilic aromatic substitution on that phenyl ring. Due to its electron-withdrawing nature, the 1,2,4-oxadiazole ring deactivates the attached phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. This is a general principle observed in electrophilic aromatic substitution reactions with deactivating substituents.

Ring Transformations and Rearrangement Studies of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring can undergo various rearrangement reactions, often promoted by heat, light, or chemical reagents. One of the most notable rearrangements is the Boulton-Katritzky rearrangement, which is a thermal or base-catalyzed isomerization of 3-substituted 1,2,4-oxadiazoles bearing a suitable side chain into other five-membered heterocyclic systems. chim.itunipa.itosi.lvnih.gov This rearrangement involves an internal nucleophilic substitution where a nucleophilic atom in the side chain attacks the N(2) position of the oxadiazole ring, leading to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic ring. chim.it The specific outcome of the Boulton-Katritzky rearrangement is highly dependent on the nature of the side chain at the C3 position. chim.it

For 3-methyl-1,2,4-oxadiazole derivatives, the potential for such rearrangements would depend on the nature of the substituent at the 3-position. In the case of the parent compound of this article, the substituent at the C3 position is a methyl group, which does not possess the necessary nucleophilic atom to participate in a typical Boulton-Katritzky rearrangement. However, derivatives of this compound could be designed to undergo such transformations.

Other rearrangements of the 1,2,4-oxadiazole ring include photochemical transformations that can lead to the formation of other heterocyclic isomers. chim.it Additionally, under certain nucleophilic conditions, particularly with strong nucleophiles, ring-opening and subsequent rearrangement can occur, a process known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction. chim.itosi.lvnih.gov

Oxidative and Reductive Manipulations of the Ring System

The chemical behavior of the 1,2,4-oxadiazole ring within this compound under oxidative and reductive conditions is primarily dictated by the inherent electronic properties of the heterocyclic system. The ring is characterized by low aromaticity and a chemically labile O-N bond, which renders it particularly susceptible to reductive cleavage. researchgate.netchim.it Conversely, the ring system demonstrates considerable stability towards oxidation. nih.gov

Reductive Manipulations

The most significant transformation of the 1,2,4-oxadiazole ring is its cleavage under reductive conditions. This reactivity stems from the weakness of the N(2)–O(1) bond, which is readily broken to afford more stable products. researchgate.netchim.it The primary outcome of this reduction is the formation of N-acylamidine derivatives.

Common laboratory methods to achieve this transformation include catalytic hydrogenation and transfer hydrogenation. mdpi.com

Catalytic Hydrogenation: Classic methods involve the use of molecular hydrogen (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). This process effectively cleaves the O-N bond to yield the corresponding amidine, which may be subsequently hydrolyzed. mdpi.com

Transfer Hydrogenation: A versatile and widely used alternative is transfer hydrogenation, which avoids the need for pressurized hydrogen gas. A system employing ammonium formate (NH₄CO₂H) as a hydrogen donor in the presence of Pd/C has been shown to be highly effective for the reduction of the 1,2,4-oxadiazole ring. mdpi.comnih.gov This method proceeds under mild conditions and allows for the isolation of various acylamidine and acylguanidine derivatives. mdpi.comresearchgate.net

The general transformation pathway for the reductive cleavage is detailed in the table below.

| Substrate Type | Reducing System | Typical Conditions | Primary Product |

|---|---|---|---|

| General 3,5-disubstituted 1,2,4-oxadiazole | H₂/Pd-C | Methanol or Ethanol, RT | N-Acylamidine |

| General 3,5-disubstituted 1,2,4-oxadiazole | Ammonium Formate/Pd-C | Methanol, Reflux | N-Acylamidine or N-Acylguanidine derivatives |

| 5-(2'-aminophenyl)-1,2,4-oxadiazoles | Ammonium Formate/Pd-C | Methanol, Reflux | Quinazolin-4-ones (via reductive rearrangement) |

| General 1,2,4-oxadiazoles | Hydrazine | DMF, RT | 3-Amino-1,2,4-triazoles (via reductive ANRORC pathway) |

In some cases, the reduction can initiate a subsequent intramolecular reaction, leading to a heterocyclic rearrangement. For instance, the reduction of 5-(2′-aminophenyl)-1,2,4-oxadiazoles with ammonium formate and Pd/C leads to the formation of quinazolin-4-ones. mdpi.com The mechanism involves an initial reductive cleavage of the O–N bond to form an N-acylamidine intermediate, which then undergoes in-situ intramolecular cyclization. mdpi.com Similarly, reaction with hydrazine can lead to a reductive ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway, transforming the 1,2,4-oxadiazole into a 3-amino-1,2,4-triazole. acs.orgnih.gov

Oxidative Manipulations

The 1,2,4-oxadiazole ring is generally considered to be an electron-poor azole and exhibits high stability towards electrophilic substitution and oxidative conditions. nih.gov While oxidative reactions are fundamental to the synthesis of the 1,2,4-oxadiazole ring—for example, through the oxidative cyclization of amidoximes or the dehydrogenation of 1,2,4-oxadiazolines—the manipulation of the pre-formed aromatic ring system via oxidation is not a common transformation pathway. nih.govmdpi.com The ring's inherent chemical and thermal resistance contributes to its metabolic stability, a property leveraged in medicinal chemistry. nih.gov Attempts to perform harsh oxidation on substituted 1,2,4-oxadiazoles are more likely to result in the degradation or modification of the side chains rather than the heterocyclic core itself.

Advanced Spectroscopic and Structural Characterization of 5 Iodomethyl 3 Methyl 1,2,4 Oxadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 5-(Iodomethyl)-3-methyl-1,2,4-oxadiazole is expected to be relatively simple, displaying two key signals corresponding to the methyl and iodomethyl protons. The methyl protons (CH₃) attached to the C3 position of the oxadiazole ring would likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The chemical shift is influenced by the electron-withdrawing nature of the oxadiazole ring.

The protons of the iodomethyl group (CH₂I) at the C5 position are expected to resonate as a singlet further downfield, likely in the range of δ 4.0-4.5 ppm. The significant downfield shift is attributed to the strong deshielding effect of the adjacent iodine atom and the oxadiazole ring. The integration of these signals would correspond to a 3:2 proton ratio, confirming the presence of the methyl and iodomethyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | 2.3 | Singlet | 3H |

Note: The predicted values are based on the analysis of similar oxadiazole structures and the known effects of substituents.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are anticipated. The carbon of the methyl group (-CH₃) is expected to appear at the most upfield region of the spectrum, typically around δ 10-15 ppm. The carbon of the iodomethyl group (-CH₂I) would be found further downfield, likely in the range of δ 5-15 ppm, due to the influence of the iodine atom.

The two carbon atoms of the oxadiazole ring (C3 and C5) are expected to resonate at significantly lower fields due to their presence in a heteroaromatic system and the attachment of electronegative atoms. The C3 carbon, bonded to the methyl group, would likely appear in the region of δ 160-170 ppm. The C5 carbon, attached to the iodomethyl group, is expected to be in a similar region, possibly slightly more downfield due to the influence of the adjacent iodine, around δ 170-180 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 12 |

| -CH₂I | 10 |

| C3 (oxadiazole) | 165 |

Note: The predicted values are based on the analysis of similar oxadiazole structures and the known effects of substituents.

While the ¹H and ¹³C NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show no cross-peaks for this compound, as there are no vicinal protons to couple with each other. This would confirm that the methyl and iodomethyl groups are isolated from other proton-bearing groups.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would show a cross-peak between the proton signal at ~2.3 ppm and the carbon signal at ~12 ppm, confirming the -CH₃ group. Similarly, a correlation between the proton signal at ~4.2 ppm and the carbon signal at ~10 ppm would confirm the -CH₂I group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations would include a cross-peak between the methyl protons (~2.3 ppm) and the C3 of the oxadiazole ring (~165 ppm). Additionally, the protons of the iodomethyl group (~4.2 ppm) would be expected to show a correlation to the C5 of the oxadiazole ring (~175 ppm). These correlations would definitively establish the connectivity of the methyl and iodomethyl groups to the respective positions on the oxadiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

The C-H stretching vibrations of the methyl and iodomethyl groups are expected in the region of 2900-3000 cm⁻¹. The characteristic C=N stretching vibration of the oxadiazole ring is anticipated to appear as a strong band in the range of 1600-1650 cm⁻¹. The C-O-C stretching vibration within the oxadiazole ring typically gives rise to absorptions in the 1000-1200 cm⁻¹ region. The C-I stretching vibration of the iodomethyl group is expected to be observed in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (alkane) | 2900-3000 | Medium |

| C=N stretch (oxadiazole) | 1600-1650 | Strong |

| C-O-C stretch (oxadiazole) | 1000-1200 | Strong |

Note: The predicted values are based on characteristic infrared absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of 1,2,4-oxadiazole (B8745197) derivatives often involves the cleavage of the heterocyclic ring. Common fragmentation pathways include the loss of the substituents and the breakdown of the oxadiazole ring itself. For this compound, prominent fragment ions could arise from the loss of an iodine atom ([M-I]⁺), the iodomethyl group ([M-CH₂I]⁺), or the methyl group ([M-CH₃]⁺). Further fragmentation of the oxadiazole ring could lead to the formation of smaller, characteristic ions.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | Predicted m/z | Identity |

|---|---|---|

| [C₄H₅IN₂O]⁺ | 237.95 | Molecular Ion (M⁺) |

| [C₄H₅N₂O]⁺ | 110.04 | [M-I]⁺ |

| [C₃H₃N₂O]⁺ | 83.03 | [M-CH₂I]⁺ |

Note: The predicted m/z values are based on the expected fragmentation pathways for this class of compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

While specific X-ray crystallographic data for this compound is not available, analysis of the closely related compound, 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole, provides valuable insights into the expected solid-state structure. researchgate.netresearchgate.net

The crystal structure of this analog reveals that the oxadiazole ring is essentially planar. researchgate.net The bond lengths and angles within the oxadiazole ring are consistent with those of a heteroaromatic system. It is expected that this compound would adopt a similar planar conformation for the oxadiazole ring. The benzene and oxadiazole rings in the reported analog are roughly coplanar, with a small twist angle. researchgate.netresearchgate.net In the case of the target compound, the methyl group at the C3 position would not introduce significant steric hindrance, likely allowing for a high degree of planarity in the molecule.

The crystal packing would be influenced by intermolecular interactions. In the chloro-analog, weak intermolecular C-H···N interactions are observed. researchgate.net For the iodo-derivative, similar weak intermolecular forces would be expected to govern the crystal packing, potentially including halogen bonding involving the iodine atom.

Table 5: Crystallographic Data for the Analogous Compound 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₉ClN₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.462 (5) |

| b (Å) | 6.4040 (13) |

| c (Å) | 14.589 (3) |

| β (°) | 122.83 (3) |

| Volume (ų) | 1998.9 (7) |

Note: This data is for a closely related analog and serves as a reference for the expected structural characteristics of this compound.

Computational Chemistry and Theoretical Investigations of 5 Iodomethyl 3 Methyl 1,2,4 Oxadiazole

Molecular Modeling and Docking Studies (General Principles and Methodologies)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug design for screening virtual libraries of compounds and understanding potential mechanisms of action. nih.govbenthamdirect.com

The general workflow for molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the target protein and the ligand, such as 5-(Iodomethyl)-3-methyl-1,2,4-oxadiazole, are prepared. This includes adding hydrogen atoms, assigning charges, and optimizing the geometries.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

For 1,2,4-oxadiazole (B8745197) derivatives, docking studies have been successfully employed to identify and optimize inhibitors for various biological targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govtandfonline.com These studies help in understanding how the oxadiazole scaffold and its substituents fit into the active site of a target protein. tandfonline.commdpi.com

| Docking Study Component | Description |

| Receptor | The target macromolecule, usually a protein, whose 3D structure is known. |

| Ligand | The small molecule, e.g., a 1,2,4-oxadiazole derivative, whose binding is being studied. |

| Algorithm | The computational method used to explore possible binding poses of the ligand. |

| Scoring Function | A mathematical function used to estimate the binding free energy and rank different poses. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules. Methods like Density Functional Theory (DFT) are commonly used to investigate the properties of heterocyclic compounds, including 1,2,4-oxadiazoles. researchgate.net

Quantum chemical methods can accurately predict the three-dimensional structure of this compound. These calculations determine optimal bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. The 1,2,4-oxadiazole ring itself is a planar, aromatic-like system. chemicalbook.com The calculations would focus on the rotational freedom of the iodomethyl group at the C5 position and the methyl group at the C3 position to identify the most stable conformer.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For 1,2,4-oxadiazoles, the distribution of these orbitals helps to understand their reactivity in chemical reactions, such as nucleophilic and electrophilic substitutions. chim.it

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For a 1,2,4-oxadiazole derivative, the ESP map would likely show negative potential around the nitrogen and oxygen atoms of the heterocyclic ring, highlighting their role as hydrogen bond acceptors. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to 1,2,4-Oxadiazoles

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a series of compounds. nih.gov SAR involves qualitatively assessing how changes in the molecular structure of a compound affect its biological activity. nih.gov QSAR takes this a step further by using statistical methods to correlate physicochemical properties of molecules with their activities. nih.gov

For the 1,2,4-oxadiazole class of compounds, SAR and QSAR studies have been extensively used to guide the design of new derivatives with improved potency and selectivity. nih.gov These studies help to identify the key structural features required for a desired biological effect. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for 1,2,4-oxadiazole derivatives to provide a structural framework for understanding their activity. researchgate.net

| Methodology | Focus | Application to 1,2,4-Oxadiazoles |

| SAR | Qualitative analysis of how structural modifications affect biological activity. | Identifying which substituent positions (C3 or C5) and types (e.g., aromatic, aliphatic) enhance activity. acs.org |

| QSAR | Quantitative correlation of physicochemical properties with biological activity using statistical models. | Developing predictive models for the activity of new 1,2,4-oxadiazole derivatives based on descriptors like logP, molar refractivity, and electronic parameters. nih.gov |

In the case of this compound:

The Methyl Group (at C3): This is a simple, electron-donating alkyl group that can influence the molecule's lipophilicity and steric profile.

The Iodomethyl Group (at C5): This substituent is particularly interesting. The iodine atom is a large, polarizable halogen that can participate in halogen bonding, a type of non-covalent interaction that can be important for protein-ligand binding. Furthermore, the C-I bond is relatively weak, making the iodomethyl group a potential reactive handle or leaving group in certain chemical or biochemical transformations.

Studies on other 1,2,4-oxadiazoles have shown that introducing halogens can enhance biological activity. nih.govnih.gov Therefore, the iodomethyl group in this specific compound is a critical feature for both its chemical reactivity and its potential biological profile.

Development of Predictive Models for Chemical Behavior

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, has become an indispensable tool in computational chemistry for forecasting the chemical and biological behavior of novel compounds. While specific predictive models for this compound are not extensively documented in publicly available literature, a substantial body of research on the broader class of 1,2,4-oxadiazole derivatives provides a robust framework for understanding its potential activities and interactions. These models establish a correlation between the physicochemical properties of molecules, quantified by molecular descriptors, and their biological activities. nih.govmdpi.com

The development of predictive QSAR models for oxadiazole derivatives typically involves the construction and statistical validation of mathematical equations that relate structural features to activities such as anticancer, antimicrobial, or anti-inflammatory effects. nih.govresearchgate.net Both 2D and 3D-QSAR models have been successfully applied to this class of compounds. researchgate.netnih.gov These studies utilize various computational techniques to generate models with high predictive power, which are then used to guide the design of new derivatives with enhanced potency and selectivity. researchgate.net

The process begins with a dataset of 1,2,4-oxadiazole compounds with experimentally determined biological activities. The three-dimensional structures of these molecules are optimized, often using quantum mechanical methods like Density Functional Theory (DFT), to accurately calculate a range of molecular descriptors. These descriptors can be steric, electronic, hydrophobic, or topological in nature. The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive capability on external compounds. nih.govnih.gov

The robustness and predictive accuracy of these QSAR models are assessed using several statistical metrics. Key parameters include the coefficient of determination (R²), which measures the goodness of fit for the training set, the cross-validation coefficient (q²), which assesses the model's internal predictability, and the predictive R² (pred_r²), which evaluates the model's ability to predict the activity of the external test set compounds. nih.govnih.gov

| Study Focus | Model Type | R² (Training Set) | q² (Internal Validation) | pred_r² (External Validation) | Reference |

| Sortase A Inhibitors | 3D-QSAR (kNN-MFA) | 0.9235 | 0.6319 | 0.5479 | nih.govnih.gov |

| Anticancer Agents | 3D-QSAR (CoMFA) | 0.862 | 0.607 | - | researchgate.net |

| Anticancer Agents | 3D-QSAR (CoMSIA) | 0.795 | 0.592 | 0.614 | researchgate.net |

This table presents statistical data from various QSAR studies on 1,2,4-oxadiazole derivatives, demonstrating the development of statistically significant predictive models. R², q², and pred_r² are key indicators of a model's reliability and predictive power.

Molecular descriptors are the quantitative representation of the physicochemical properties of the compounds and are crucial for building predictive models. For the 1,2,4-oxadiazole scaffold, studies have identified several key descriptors that influence biological activity. These often relate to the electrostatic and steric fields around the molecule. For instance, 3D-QSAR models generate contour maps that visualize regions where positive or negative electrostatic potentials, or bulky substituents, are likely to increase or decrease activity, thereby guiding future molecular design. researchgate.net

| Descriptor Type | Example Descriptor | Significance in Model | Predicted Influence on Activity | Reference |

| Electrostatic | E_477 | 28% Contribution | Indicates regions where positive or negative charge influences binding and activity. | researchgate.net |

| Steric | S_436 | 24% Contribution | Highlights areas where bulky groups may enhance or hinder interaction with a biological target. | researchgate.net |

This table details key molecular descriptors identified in QSAR models for 1,2,4-oxadiazole derivatives. The contribution percentage indicates the descriptor's relative importance in the predictive model.

While a dedicated QSAR model for this compound has not been specifically reported, the established models for analogous structures are highly valuable. By calculating the relevant steric and electronic descriptors for this specific compound, its potential biological activity could be estimated using the existing validated models for the 1,2,4-oxadiazole class. This approach allows for the computational screening and prioritization of compounds for synthesis and experimental testing, accelerating the drug discovery process. nih.gov The application of these computational methods is crucial for understanding ligand-receptor interactions and guiding lead optimization. nih.gov

Research Applications of 5 Iodomethyl 3 Methyl 1,2,4 Oxadiazole Derivatives

Role in Medicinal Chemistry Research and Chemical Biology

The unique structural and chemical properties of the 5-(Iodomethyl)-3-methyl-1,2,4-oxadiazole scaffold have positioned it as a valuable tool in drug discovery and chemical biology, excluding clinical applications such as trials, dosage, and safety assessments.

Utilization as Building Blocks for Complex Bioactive Molecules

The this compound moiety is a key intermediate in the synthesis of more complex and biologically active compounds. The 1,2,4-oxadiazole (B8745197) ring is an essential motif in drug discovery, and methods for its synthesis are of significant interest to medicinal chemists. nih.gov The presence of a reactive iodomethyl group at the 5-position provides a chemical handle for elaboration, allowing for the construction of diverse molecular architectures. This functional group can readily participate in nucleophilic substitution reactions, enabling the attachment of various other fragments to the stable oxadiazole core.

For instance, the related 5-(halomethyl) group on the 1,2,4-oxadiazole ring has been used to synthesize a range of derivatives. nih.govmdpi.com This approach facilitates the exploration of structure-activity relationships (SAR) by allowing systematic modification of the molecule. The stability of the oxadiazole ring, combined with the reactivity of the iodomethyl group, makes this compound an attractive starting material for creating libraries of potential therapeutic agents. lifechemicals.com The five-membered heterocyclic 1,2,4-oxadiazole is a constituent of several biologically active compounds, including some natural products, underscoring its importance as a foundational structure. beilstein-journals.org

Exploration of Bioisosteric Replacement Strategies in Ligand Design

A prominent strategy in medicinal chemistry involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The 1,2,4-oxadiazole ring is widely recognized as a bioisostere for amide and ester functionalities. lifechemicals.combeilstein-journals.orgnih.gov This replacement is particularly advantageous because amides and esters are often susceptible to hydrolysis by metabolic enzymes in the body. By replacing these labile groups with the more metabolically robust 1,2,4-oxadiazole ring, chemists can design drug candidates with improved pharmacokinetic profiles. nih.gov

Applications in the Development of Enzyme Inhibitors (General Mechanistic Studies)

Derivatives of the 1,2,4-oxadiazole scaffold have been investigated as inhibitors for a wide range of enzymes, playing a crucial role in mechanistic studies of disease pathways. The structural versatility of this heterocycle allows it to be tailored to fit the active sites of different enzymes.

For example, compounds incorporating the 1,2,4-oxadiazole ring have been identified as potent inhibitors of several key enzymes:

Monoamine Oxidase (MAO): Certain 1,2,4-oxadiazole derivatives have shown potent and selective inhibition of human monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com

Cholinesterases: In the context of Alzheimer's disease, 1,2,4-oxadiazole-based compounds have demonstrated excellent inhibitory potential against Acetylcholinesterase (AChE). nih.gov

Papain-like Protease (PLpro): As a potential treatment for SARS-CoV-2, derivatives have been developed as inhibitors of the viral PLpro enzyme. ipbcams.ac.cn

Succinate Dehydrogenase (SDH): Some 1,2,4-oxadiazole derivatives have shown inhibitory activity against SDH, a key enzyme in the mitochondrial electron transport chain, which is relevant in both antifungal and nematicidal research. mdpi.com

The this compound scaffold is particularly suited for developing mechanism-based or covalent inhibitors. The reactive iodomethyl group can form a covalent bond with nucleophilic residues (e.g., cysteine or serine) in an enzyme's active site, leading to irreversible inhibition. This allows for detailed mechanistic studies of enzyme function.

| Enzyme Target | 1,2,4-Oxadiazole Derivative Type | Therapeutic Area/Application | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | 5-substituted-1H-indazoles with 1,2,4-oxadiazole | Neurodegenerative Diseases | nih.gov |

| Acetylcholinesterase (AChE) | 3,5-disubstituted-1,2,4-oxadiazoles | Alzheimer's Disease | nih.gov |

| SARS-CoV-2 Papain-like Protease (PLpro) | Derivatives with aryl carboxylic acid moiety | Antiviral (COVID-19) | ipbcams.ac.cn |

| Succinate Dehydrogenase (SDH) | Derivatives with amide fragments | Antifungal/Nematicidal | mdpi.com |

Contribution to Novel Heterocyclic Scaffolds for Chemical Probes

In chemical biology, chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold is an excellent starting point for the design and synthesis of such probes. Its inherent stability and the reactive nature of the iodomethyl group allow for the straightforward attachment of reporter groups, such as fluorophores, biotin tags for affinity purification, or cross-linking agents. lifechemicals.com

These functionalized molecules can be used to identify and validate new drug targets, study protein-ligand interactions, and visualize biological processes in living cells. The versatility of the 1,2,4-oxadiazole core enables the creation of a diverse library of chemical probes, each designed to investigate a specific biological question. nih.govmdpi.com

Contributions to Agrochemical Research

Beyond medicinal chemistry, derivatives of this compound have shown significant promise in the field of agrochemicals, particularly in the development of agents to protect crops from pests.

Development of Nematicidal Agents

Plant-parasitic nematodes are a major threat to agriculture, causing substantial economic losses worldwide. Research has identified 1,2,4-oxadiazole derivatives as a potent class of nematicides. nih.govmdpi.com The agrochemical company Monsanto developed Tioxazafen, a nematicide featuring a 1,2,4-oxadiazole core, which is used as a seed treatment to control nematodes in various crops. mdpi.com

Building on this, studies have shown that introducing a haloalkyl group, such as a chloromethyl or bromomethyl, at the 5-position of the 1,2,4-oxadiazole ring significantly enhances nematicidal activity. mdpi.com For example, the compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (Compound A1) demonstrated excellent activity against the pine wood nematode, Bursaphelenchus xylophilus, with efficacy significantly higher than commercial standards like avermectin and tioxazafen. nih.govmdpi.com Further research into 1,2,4-oxadiazole derivatives containing amide fragments has also yielded compounds with high nematicidal activity against the root-knot nematode, Meloidogyne incognita. mdpi.com

| Compound Structure | Nematode Species | Activity/Result | Reference |

|---|---|---|---|

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Bursaphelenchus xylophilus | Excellent nematicidal activity, higher than avermectin and tioxazafen. | nih.govmdpi.com |

| 1,2,4-oxadiazole derivatives with amide fragments | Meloidogyne incognita | High corrected mortality rate (93.2% for compound F11 at 200 µg/mL). | mdpi.com |

| 1,2,4-oxadiazole-5-carboxylic acid derivatives | Aphelenchoides besseyi | Excellent activity (LC50 of 19.0 µg/mL for compound f1), outperforming tioxazafen. | nih.gov |

The mechanism of action for some of these nematicidal compounds involves the inhibition of acetylcholinesterase or affecting the acetylcholine receptor of the nematodes, leading to paralysis and death. nih.govnih.gov These findings underscore the potential of the 5-(halomethyl)-1,2,4-oxadiazole scaffold as a foundational structure for developing new and effective nematicides. mdpi.com

Design of Herbicidal Compounds

The development of new herbicides with novel modes of action is crucial for overcoming the challenge of weed resistance to existing commercial products. nih.gov Derivatives of 1,2,4-oxadiazole have emerged as a promising class of compounds in the search for new herbicidal agents. mdpi.commdpi.com

Research has shown that the introduction of a haloalkyl group at the 5-position of the 1,2,4-oxadiazole ring can lead to significant biological activity. For instance, studies on related compounds, such as 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, have demonstrated potent nematicidal activity, highlighting the potential of 5-halomethyl-1,2,4-oxadiazoles in crop protection. mdpi.com While direct herbicidal data for this compound is not extensively published, its role as a reactive intermediate is of significant interest. The iodomethyl group is an excellent leaving group, making this compound a valuable synthon for introducing the 3-methyl-1,2,4-oxadiazol-5-ylmethyl moiety into larger, more complex molecules with potential herbicidal properties.

The general strategy involves the reaction of this compound with various nucleophiles, such as phenols, thiols, or amines, which are themselves part of a larger herbicidally active scaffold. This modular approach allows for the rapid synthesis of a diverse library of candidate compounds for screening.

Table 1: Examples of Herbicidal Activity of Related Oxadiazole Derivatives

| Compound Class | Target Weeds | Reported Activity | Reference |

| 1,3,4-Oxadiazole thioether derivatives | Bentgrass, Lettuce | Bleaching effect | nih.gov |

| 1,2,5-Oxadiazole N-oxide derivatives | Not specified | Variance in activity explained by lipophilicity and reduction potential | nih.gov |

| 1,2,4-Oxadiazole derivatives | Not specified | General herbicidal activity mentioned | mdpi.commdpi.com |

Applications in Materials Science

The rigid, planar structure and the presence of heteroatoms in the 1,2,4-oxadiazole ring impart unique electronic and photophysical properties to its derivatives, making them attractive candidates for applications in materials science. lifechemicals.com

Incorporation into Liquid Crystals and Optoelectronic Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The incorporation of heterocyclic rings like 1,2,4-oxadiazole into the molecular structure of organic compounds can significantly influence their liquid crystalline behavior. lifechemicals.com The 1,2,4-oxadiazole moiety can act as a rigid core or a linking unit in mesogenic (liquid crystal-forming) molecules, contributing to the thermal stability and desired phase behavior.

While specific studies on liquid crystals derived directly from this compound are limited, the broader class of 1,2,4-oxadiazole derivatives has been successfully employed in the synthesis of liquid crystalline materials. The general approach involves using the oxadiazole as a building block to construct rod-shaped or disc-shaped molecules that can self-assemble into ordered liquid crystalline phases. The iodomethyl group in this compound provides a reactive handle to attach this core to other molecular fragments to build up the final liquid crystal structure.

In the field of optoelectronics, 1,2,4-oxadiazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electron-deficient nature, which can facilitate electron transport.

Use in the Synthesis of Functional Polymeric Materials

Functional polymers are macromolecules that possess specific chemical or physical properties, enabling their use in a wide range of applications, from drug delivery to electronics. The incorporation of heterocyclic units like 1,2,4-oxadiazole into the polymer backbone or as pendant groups can introduce desirable properties such as thermal stability, specific electronic characteristics, and enhanced mechanical strength.

The reactivity of the iodomethyl group in this compound makes it a valuable monomer or functionalizing agent in polymer synthesis. It can be used in various polymerization reactions, such as polycondensation or post-polymerization modification, to introduce the 3-methyl-1,2,4-oxadiazole moiety into the polymer structure. These oxadiazole-containing polymers are being investigated for their potential as high-performance materials with applications in specialty plastics, coatings, and electronic components.

Future Research Directions and Emerging Trends

Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes for 5-(Iodomethyl)-3-methyl-1,2,4-oxadiazole represents a critical area for future research. Current synthetic methodologies for oxadiazole derivatives often rely on traditional chemical processes that may involve hazardous reagents and solvents. Green chemistry principles offer a pathway to more sustainable and efficient synthesis.

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. For the synthesis and subsequent transformations of this compound, the development of advanced spectroscopic probes for in situ analysis is a key future direction.

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, could provide real-time information on the concentration of reactants, intermediates, and products. Nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of flow-NMR techniques, could offer detailed structural insights into the species present in the reaction mixture as the reaction progresses. The application of these in situ monitoring techniques would enable a deeper understanding of the kinetics and mechanisms of reactions involving this compound, facilitating the development of more robust and efficient chemical processes.

Synergistic Integration of High-Throughput Experimentation and Computational Design

The discovery of novel applications and the optimization of reaction conditions for this compound could be significantly accelerated through the synergistic integration of high-throughput experimentation (HTE) and computational design. HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, and temperatures, in a parallel fashion.

Computational chemistry, including density functional theory (DFT) calculations, can be employed to predict the reactivity and properties of this compound and to design new derivatives with desired functionalities. Molecular docking studies could be used to screen for potential biological targets, guiding the experimental efforts in drug discovery. The combination of HTE for rapid experimental validation of computational predictions would create a powerful feedback loop, accelerating the discovery and development of new applications for this compound.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The 1,2,4-oxadiazole (B8745197) ring is a versatile heterocyclic scaffold, and the presence of an iodomethyl group at the 5-position of this compound suggests a rich and largely unexplored reactivity. The carbon-iodine bond is relatively weak, making the iodomethyl group a good leaving group in nucleophilic substitution reactions. This opens up possibilities for introducing a wide variety of functional groups at this position, leading to a diverse library of new derivatives.

Future research should focus on systematically exploring the reactivity of the iodomethyl group with a range of nucleophiles. Furthermore, the potential for the 1,2,4-oxadiazole ring to participate in cycloaddition reactions, ring-opening reactions, and rearrangements should be investigated. Uncovering novel transformation pathways will not only expand the fundamental understanding of the chemistry of this compound but also provide access to new molecular architectures with potentially interesting properties.

Uncovering Undiscovered Applications in Interdisciplinary Scientific Domains

While the specific applications of this compound are not yet documented, the broader class of oxadiazoles (B1248032) has shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This suggests that this compound and its derivatives could be promising candidates for drug discovery programs.

Beyond medicinal chemistry, the unique electronic and structural features of the 1,2,4-oxadiazole ring make it an interesting building block for materials science. Potential applications could be explored in the development of organic light-emitting diodes (OLEDs), sensors, and polymers with tailored properties. The iodomethyl group also provides a handle for covalent attachment to surfaces or biomolecules, suggesting potential applications in chemical biology and diagnostics. A systematic investigation into these interdisciplinary areas is likely to uncover novel and valuable applications for this currently understudied compound.

Q & A

Basic: What synthetic routes are recommended for preparing 5-(iodomethyl)-3-methyl-1,2,4-oxadiazole?

Methodological Answer:

A common approach involves nucleophilic substitution of a precursor such as 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole. For example, replacing the chloro group with iodine can be achieved using sodium iodide in a polar aprotic solvent (e.g., acetone or acetonitrile) under reflux. Evidence from analogous syntheses (e.g., benzotriazole-substituted oxadiazoles) suggests optimizing solvent choice and reaction time to improve yields . Additionally, solvent substitution (e.g., ethanol instead of diethyl ether) may enhance reaction efficiency, as demonstrated in the synthesis of dichloromethyl derivatives . Post-reaction purification via recrystallization (ethyl acetate/ethanol) or flash chromatography (hexanes/EtOAc) is critical to isolate the product .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Elemental Analysis: Confirms molecular formula and purity .

- IR Spectroscopy: Identifies functional groups (e.g., C-I stretch ~500 cm⁻¹, oxadiazole ring vibrations ~950–1250 cm⁻¹) .

- Multinuclear NMR (¹H, ¹³C): Assigns proton environments (e.g., iodomethyl CH₂ at δ ~4.0–4.5 ppm) and carbon backbone .

- Single-Crystal X-ray Diffraction: Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., weak hydrogen bonds stabilizing crystal packing) .

- Thermal Analysis (DSC/TGA): Determines decomposition temperatures and stability .

Advanced: How does the iodomethyl substituent influence the electronic and steric properties of the oxadiazole ring compared to other halogens?

Methodological Answer:

The iodine atom’s large size and polarizability increase steric bulk and alter electron density distribution. Computational studies (e.g., Gaussian 03) can model these effects by analyzing Mulliken charges or frontier molecular orbitals . Compared to chloro/bromo analogs, the iodomethyl group may reduce coplanarity between the oxadiazole ring and adjacent substituents (e.g., aryl groups), as seen in substituted benzotriazole derivatives . This steric hindrance can impact reactivity in coupling reactions (e.g., Suzuki-Miyaura) or alter pharmacokinetic properties in drug candidates .

Advanced: What strategies resolve contradictions in reported thermal stability data for iodomethyl-oxadiazole derivatives?

Methodological Answer:

Contradictions may arise from differences in sample purity, measurement conditions, or decomposition pathways. To address this:

- Standardize DSC Protocols: Use consistent heating rates (e.g., 10°C/min) and inert atmospheres .

- Cross-Validate with TGA: Correlate weight loss events with DSC endotherms .

- Computational Modeling: Predict thermodynamic stability using software like Gaussian 03 to calculate bond dissociation energies or activation barriers .

- Reproduce Synthesis: Ensure precursor purity (e.g., via HPLC) to eliminate side products affecting stability .

Basic: What are key considerations for designing nucleophilic substitution reactions with this compound?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may compete in reactions; acetonitrile is often optimal .

- Leaving Group Reactivity: Iodide is a better leaving group than chloro/bromo, enabling milder conditions (e.g., room temperature) .

- Monitoring Reaction Progress: Use TLC (Rf tracking) or LC-MS to detect intermediates/byproducts .

- Work-Up: Extract unreacted iodide salts with water, followed by column chromatography to isolate products .

Advanced: How can computational methods predict the energetic performance of iodomethyl-oxadiazole derivatives?

Methodological Answer:

Software like Gaussian 03 calculates detonation parameters (velocity, pressure) using the Kamlet-Jacobs equations, which require input data such as density, heat of formation, and molecular weight . For example, substituting methyl with iodomethyl in oxadiazole-based energetic materials increases density (e.g., 1.85 g/cm³ in compound 2-3) and detonation velocity (9046 m/s), as modeled in linked oxadiazole systems . These predictions guide experimental prioritization of high-performance candidates.

Advanced: What role does crystal packing play in the stability of iodomethyl-oxadiazole derivatives?

Methodological Answer:

Weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) stabilize crystal structures, as observed in benzotriazole-oxadiazole hybrids . Single-crystal X-ray analysis reveals dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole planes), which influence packing density and mechanical sensitivity . For iodomethyl derivatives, the larger iodine atom may disrupt close packing, reducing sensitivity but potentially lowering density—a trade-off requiring crystallographic validation .

Basic: How can metabolic pathways of iodomethyl-oxadiazole derivatives be studied in vitro?

Methodological Answer:

- Liver Microsomes/Hepatocytes: Incubate the compound with microsomes (CYP450 enzymes) to identify oxidative metabolites (e.g., hydroxylation, deiodination) .

- LC-MS/MS: Detect metabolites via high-resolution mass spectrometry; compare fragmentation patterns with standards .

- NMR: Assign structures to major metabolites (e.g., ¹H NMR for methyl group oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.